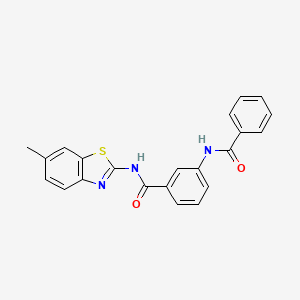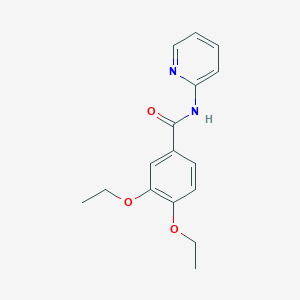
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:
Preparation of 2-(phenylsulfanyl)acetamide: This can be achieved by reacting commercially available phenylsulfonyl chloride with ethyl chloroacetate, followed by aminolysis with ammonia.
Alkylation with 2-methoxybenzyl bromide: The 2-(phenylsulfanyl)acetamide can be alkylated with 2-methoxybenzyl bromide in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide or phenylsulfanyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide or phenylsulfanyl derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and phenylsulfanyl groups may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxybenzyl)-2-(phenylsulfonyl)acetamide: Structurally similar but with a sulfonyl group instead of a sulfanyl group.
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds have different substituents but share a similar acetamide backbone.
Uniqueness
N-(2-methoxybenzyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both methoxybenzyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C22H21NO2S |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H21NO2S/c1-25-20-15-9-8-12-18(20)16-23-22(24)21(17-10-4-2-5-11-17)26-19-13-6-3-7-14-19/h2-15,21H,16H2,1H3,(H,23,24) |
Clé InChI |
PRRAXJNOJKLTLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)
![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)


![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)


![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)
